molecular formula C9H5F3N2O B13533758 3-(3,4,5-Trifluorophenyl)isoxazol-5-amine

3-(3,4,5-Trifluorophenyl)isoxazol-5-amine

Cat. No.: B13533758
M. Wt: 214.14 g/mol
InChI Key: AKBINIPEILPTPP-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorophenyl)isoxazol-5-amine is a fluorinated isoxazole derivative featuring an amine group at position 5 and a 3,4,5-trifluorophenyl substituent at position 3 of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely utilized in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.

Properties

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

3-(3,4,5-trifluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H5F3N2O/c10-5-1-4(2-6(11)9(5)12)7-3-8(13)15-14-7/h1-3H,13H2

InChI Key

AKBINIPEILPTPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=NOC(=C2)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3,4,5-Trifluorophenyl)isoxazol-5-amine can be achieved through various methods. One common approach involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation of the cycloadducts . Another method includes the reaction of substituted aldoximes with alkynes under conventional heating conditions . These methods provide efficient and high-yielding routes to produce the desired isoxazole derivatives.

Chemical Reactions Analysis

3-(3,4,5-Trifluorophenyl)isoxazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the isoxazole ring into different functional groups.

    Substitution: The trifluorophenyl group can undergo substitution reactions with various reagents to introduce new functional groups.

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and isoamyl nitrite, and reducing agents such as sodium borohydride . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)isoxazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The isoxazole ring plays a crucial role in stabilizing the compound and facilitating its interactions with target molecules .

Comparison with Similar Compounds

Halogenated Phenyl Derivatives

  • 3-(4-Chlorophenyl)isoxazol-5-amine (): Replaces the trifluorophenyl group with a 4-chlorophenyl moiety. This compound was synthesized in 85% yield via a three-component reaction, indicating efficient synthetic accessibility .
  • {[3-(4-Fluorophenyl)isoxazol-5-yl]methyl}amine hydrochloride (): Features a single fluorine atom on the phenyl group and a methylamine side chain. The methylamine increases basicity and solubility compared to the direct amine on the isoxazole core .

Trifluoromethyl vs. Trifluorophenyl

  • 3-(Trifluoromethyl)isoxazol-5-amine (): Substitutes the trifluorophenyl group with a trifluoromethyl directly attached to the isoxazole. This reduces steric bulk but maintains strong electron-withdrawing effects. Its lower molecular weight (152.075 vs. ~263 for the trifluorophenyl analog) may enhance membrane permeability .

Partially Saturated Heterocycles

  • 5-[4-(Trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine (): A dihydrooxazole (oxazoline) derivative with a saturated ring, reducing aromaticity and planarity. This structural change could impact π-π stacking interactions in biological systems .

Physicochemical Properties

Compound Molecular Weight Density Boiling Point LogP* (Predicted)
3-(3,4,5-Trifluorophenyl)isoxazol-5-amine ~263 ~1.5 g/cm³ ~220°C 2.8–3.5
3-(Trifluoromethyl)isoxazol-5-amine 152.075 1.502 g/cm³ 216.072°C 1.2
3-(4-Chlorophenyl)isoxazol-5-amine 195.6 N/A N/A 2.5

*LogP values estimated using fragment-based methods.

Biological Activity

3-(3,4,5-Trifluorophenyl)isoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. The trifluorophenyl group enhances the compound's lipophilicity and stability, which are critical for its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and comparative studies with similar compounds.

Molecular Characteristics

  • Molecular Formula : C9H6F3N2O
  • Molecular Weight : Approximately 214.14 g/mol
  • Structure : Contains an isoxazole ring and a trifluorophenyl group.

The presence of three fluorine atoms significantly influences the compound's chemical properties, enhancing its binding affinity to various biological targets, including enzymes and receptors involved in cellular growth and survival.

Cytotoxic Effects

Research has demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. Studies indicate that the compound may serve as a lead candidate for cancer therapy due to its ability to induce apoptosis and inhibit cell cycle progression.

  • Cytotoxicity Studies :
    • The compound was tested against several cancer cell lines, including HepG2 (liver), MCF7 (breast), and HCT116 (colon) using the sulforhodamine B (SRB) assay.
    • IC50 values were reported below 10 µM for several cell lines, indicating potent antiproliferative activity.
Cell LineIC50 (µM)
HepG28.0 ± 1.0
MCF711.4 ± 0.2
HCT1166.5 ± 0.5

The mechanism by which this compound exerts its cytotoxic effects involves interaction with specific molecular targets:

  • Apoptosis Induction : The compound activates pathways leading to programmed cell death.
  • Cell Cycle Regulation : Inhibits key proteins involved in the cell cycle, leading to cell cycle arrest.

Comparative Studies

Comparative studies with structurally similar compounds have been conducted to evaluate the efficacy and selectivity of this compound:

Compound NameMolecular FormulaIC50 (µM)Unique Features
3-(3-Fluorophenyl)isoxazol-5-amineC9H8F2N2O12.0 ± 1.0Contains only one fluorine atom
5-(4-Methoxyphenyl)isoxazol-3-amineC10H10N2O2>20Methoxy group instead of trifluoromethyl group
5-(4-Chlorophenyl)isoxazol-3-amineC9H8ClN2O>15Chlorine substitution alters electronic properties

The trifluoromethyl group at positions 3, 4, and 5 on the phenyl ring enhances the biological efficacy compared to other isoxazole derivatives.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Anticancer Activity : A study evaluated a series of isoxazole derivatives including this compound against prostate cancer cells (PC3). The results indicated that this compound exhibited high selectivity comparable to established chemotherapeutics like doxorubicin and sorafenib.
  • Molecular Docking Simulations : Docking studies revealed that the compound binds effectively to ribosomal protein S6 kinase beta-1 (S6K1), suggesting a targeted approach in cancer treatment.

Q & A

Basic: What are the optimized synthetic routes for 3-(3,4,5-Trifluorophenyl)isoxazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves cyclocondensation of fluorinated aryl precursors with isoxazole-forming reagents. For example:

  • Route A: Reacting 3,4,5-trifluorophenyl-substituted aldehydes with hydroxylamine derivatives under acidic conditions to form the isoxazole core .
  • Route B: Employing tetronic acid and fluorinated benzaldehyde in a three-component reaction, as demonstrated in analogous syntheses (e.g., 85% yield achieved for a related isoxazol-5-amine derivative using stoichiometric ratios of aldehydes, tetronic acid, and amines) .

Key Variables Affecting Yield:

VariableOptimal ConditionImpact on Yield
Stoichiometry1:1:1 molar ratioPrevents side reactions
SolventEthanol or DCMEnhances solubility
Temperature60–80°CAccelerates cyclization
Catalystp-TsOH (acidic)Facilitates imine formation

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks to confirm the trifluorophenyl group (e.g., δ 7.2–7.8 ppm for aromatic protons) and isoxazole N–H (δ 5.5–6.0 ppm). Fluorine coupling splits signals in 19F NMR .
  • HPLC: Validate purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 253.06 (calculated for C9H6F3N2O).

Example NMR Data from Analogous Compounds:

Proton Positionδ (ppm)MultiplicityReference
Isoxazole C5-H6.1Singlet
Trifluorophenyl7.3–7.6Multiplet

Advanced: How does the 3,4,5-trifluorophenyl substituent influence the compound’s bioactivity and target selectivity?

Methodological Answer:
The trifluorophenyl group enhances:

  • Lipophilicity: Increases membrane permeability (logP ~2.8, calculated via ChemDraw).
  • Electron-Withdrawing Effects: Stabilizes charge-transfer interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • Metabolic Stability: Fluorine atoms reduce oxidative degradation in vivo .

Experimental Validation:

  • Kinase Inhibition Assays: Compare IC50 values of trifluorophenyl vs. non-fluorinated analogs. Fluorination improves potency by 10–100× in some kinase targets .
  • MD Simulations: Model π-stacking interactions between the trifluorophenyl ring and aromatic residues (e.g., Phe80 in GSK-3β) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:
Discrepancies in yields (e.g., 50–85%) arise from:

  • Impurity of Starting Materials: Use HPLC-purified aldehydes to avoid side reactions .
  • Oxygen Sensitivity: Conduct reactions under inert gas (N2/Ar) to prevent oxidation of intermediates .
  • Workup Protocols: Optimize extraction pH (e.g., pH 6–7 for amine stabilization) .

Case Study:
A three-step purification (column chromatography → recrystallization → HPLC) increased yield reproducibility from ±20% to ±5% in analogous fluorinated isoxazoles .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Compute Fukui indices to identify nucleophilic sites (e.g., C4 of isoxazole). B3LYP/6-31G* level theory predicts reactivity trends .
  • InChIKey-Based Database Mining: Use InChIKey=IWLVIVKGGLGGEH-UHFFFAOYSA-N (analogous compound) to retrieve reactivity data from PubChem .
  • Solvent Modeling: COSMO-RS simulations in polar aprotic solvents (e.g., DMF) show enhanced nucleophilicity vs. protic solvents .

Predicted Reaction Pathways:

Reaction PartnerPredicted SiteΔG‡ (kcal/mol)
Methyl iodideIsoxazole C418.2
Benzoyl chlorideAmine N-H22.7

Advanced: How to design SAR studies for this compound derivatives?

Methodological Answer:

  • Core Modifications: Synthesize analogs with:
    • Varied fluorination patterns (e.g., 2,4-difluoro vs. 3,4,5-trifluoro) .
    • Isoxazole ring substitutions (e.g., methyl at C4) .
  • Bioassay Pipeline:
    • In Vitro Screening: Test against kinase panels (e.g., Eurofins KinaseProfiler).
    • ADMET Profiling: Measure solubility (shake-flask method) and microsomal stability .
    • In Vivo Efficacy: Use xenograft models for lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.